molecular formula C22H25N3O3 B11448563 3,4-dimethoxy-N-{3-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]propyl}benzamide

3,4-dimethoxy-N-{3-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]propyl}benzamide

Cat. No.: B11448563
M. Wt: 379.5 g/mol
InChI Key: NAUGBMLPVYNQIH-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-{3-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]propyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with dimethoxy groups and a propyl chain linked to a benzodiazole moiety. Its unique structure suggests potential utility in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-{3-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]propyl}benzamide typically involves multiple steps:

    Formation of the Benzodiazole Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Propyl Chain: The propyl chain is introduced via alkylation reactions, often using alkyl halides in the presence of a base.

    Formation of the Benzamide Core: The benzamide core is synthesized through amidation reactions, where an amine reacts with a carboxylic acid derivative.

    Introduction of Dimethoxy Groups: The dimethoxy groups are typically introduced via methylation reactions using methylating agents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the benzodiazole moiety, potentially converting it to a more saturated form.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the benzodiazole moiety.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-{3-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]propyl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzamide: Shares the benzamide core but lacks the benzodiazole moiety.

    N-Propylbenzamide: Similar propyl chain but lacks the dimethoxy groups and benzodiazole moiety.

    Benzodiazole Derivatives: Compounds with similar benzodiazole structures but different substituents.

Uniqueness

The uniqueness of 3,4-dimethoxy-N-{3-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]propyl}benzamide lies in its combined structural features, which confer distinct chemical and biological properties. This combination of a benzamide core, dimethoxy groups, and a benzodiazole moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

IUPAC Name

3,4-dimethoxy-N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]benzamide

InChI

InChI=1S/C22H25N3O3/c1-4-14-25-18-9-6-5-8-17(18)24-21(25)10-7-13-23-22(26)16-11-12-19(27-2)20(15-16)28-3/h4-6,8-9,11-12,15H,1,7,10,13-14H2,2-3H3,(H,23,26)

InChI Key

NAUGBMLPVYNQIH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCCC2=NC3=CC=CC=C3N2CC=C)OC

Origin of Product

United States

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